Cas no 773109-06-1 (1-(2-carboxyphenyl methyl) piperazine)
773109-06-1 structure
Product Name:1-(2-carboxyphenyl methyl) piperazine
Numéro CAS:773109-06-1
Le MF:C12H16N2O2
Mégawatts:220.267642974854
MDL:MFCD25372076
CID:1783821
PubChem ID:44828719
Update Time:2025-05-20
1-(2-carboxyphenyl methyl) piperazine Propriétés chimiques et physiques
Nom et identifiant
-
- 2-(piperazin-1-ylmethyl)benzoic acid
- LogP
- 1-(2-CARBOXYPHENYL METHYL) PIPERAZINE
- DTXSID60660861
- 773109-06-1
- 1-(2-Carboxyphenyl methyl)piperazine
- W18910
- 2-[(Piperazin-1-yl)methyl]benzoic acid
- BS-41783
- EN300-1196802
- 2-(1-piperazinylmethyl)benzoic acid
- CS-0269640
- AKOS010657664
- 1-(2-carboxyphenyl methyl) piperazine
-
- MDL: MFCD25372076
- Piscine à noyau: 1S/C12H16N2O2/c15-12(16)11-4-2-1-3-10(11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2,(H,15,16)
- La clé Inchi: VEISIQSZCSRJKA-UHFFFAOYSA-N
- Sourire: OC(C1C=CC=CC=1CN1CCNCC1)=O
Propriétés calculées
- Qualité précise: 220.121
- Masse isotopique unique: 220.121
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 16
- Nombre de liaisons rotatives: 3
- Complexité: 239
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 52.6A^2
- Le xlogp3: -1.7
Propriétés expérimentales
- Dense: 1.195
- Point d'ébullition: 376.948°C at 760 mmHg
- Point d'éclair: 181.772°C
- Indice de réfraction: 1.581
1-(2-carboxyphenyl methyl) piperazine PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | B593833-10mg |
1-(2-carboxyphenyl methyl) piperazine |
773109-06-1 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B593833-50mg |
1-(2-carboxyphenyl methyl) piperazine |
773109-06-1 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B593833-100mg |
1-(2-carboxyphenyl methyl) piperazine |
773109-06-1 | 100mg |
$ 320.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | Y0987422-1g |
2-(Piperazin-1-ylmethyl)benzoic acid |
773109-06-1 | 95% | 1g |
$650 | 2023-09-03 | |
| eNovation Chemicals LLC | K12625-1g |
1-(2-carboxyphenyl methyl) piperazine 2HCl |
773109-06-1 | >95% | 1g |
$395 | 2023-09-04 | |
| Enamine | EN300-1196802-0.05g |
2-[(piperazin-1-yl)methyl]benzoic acid |
773109-06-1 | 0.05g |
$612.0 | 2023-06-08 | ||
| Enamine | EN300-1196802-0.1g |
2-[(piperazin-1-yl)methyl]benzoic acid |
773109-06-1 | 0.1g |
$640.0 | 2023-06-08 | ||
| Enamine | EN300-1196802-0.25g |
2-[(piperazin-1-yl)methyl]benzoic acid |
773109-06-1 | 0.25g |
$670.0 | 2023-06-08 | ||
| Enamine | EN300-1196802-0.5g |
2-[(piperazin-1-yl)methyl]benzoic acid |
773109-06-1 | 0.5g |
$699.0 | 2023-06-08 | ||
| Enamine | EN300-1196802-1.0g |
2-[(piperazin-1-yl)methyl]benzoic acid |
773109-06-1 | 1g |
$728.0 | 2023-06-08 |
1-(2-carboxyphenyl methyl) piperazine Littérature connexe
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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